(2-Methylpyridin-3-yl)boronic acid hydrochloride chemical properties
(2-Methylpyridin-3-yl)boronic acid hydrochloride chemical properties
An In-depth Technical Guide to (2-Methylpyridin-3-yl)boronic acid hydrochloride
Introduction
In the landscape of modern synthetic chemistry and drug discovery, organoboron compounds, particularly boronic acids, have established themselves as indispensable tools.[1][2] Their versatility, stability, and functional group tolerance have made them central to the construction of complex molecular architectures.[1] (2-Methylpyridin-3-yl)boronic acid hydrochloride is a key heterocyclic building block within this class. Its structure, featuring a pyridine ring, offers a strategic advantage for introducing nitrogen-containing motifs that are prevalent in a vast array of biologically active compounds and functional materials.
This guide provides a comprehensive technical overview of (2-Methylpyridin-3-yl)boronic acid hydrochloride for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its reactivity, experimental best practices, and its strategic application in synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Core Chemical and Physical Properties
(2-Methylpyridin-3-yl)boronic acid hydrochloride is typically supplied as an off-white or tan crystalline solid.[3][4] The hydrochloride salt form enhances the compound's stability, mitigating the propensity for protodeboronation, a common decomposition pathway for heteroaryl boronic acids.[5][6]
Compound Identification
A clear identification is paramount for regulatory compliance and experimental reproducibility.
| Identifier | Value | Source |
| Chemical Name | (2-Methylpyridin-3-yl)boronic acid hydrochloride | [3][7] |
| CAS Number | 1072952-34-1 | [3][7][8] |
| Alternate CAS | 899436-71-6 (non-hydrochloride form) | [4][9][10] |
| Molecular Formula | C₆H₉BClNO₂ | [3] |
| Molecular Weight | 173.41 g/mol | |
| InChI Key | OAMCCRLFDPJOPN-UHFFFAOYSA-N | [3] |
| SMILES | Cl.CC1=C(C=CC=N1)B(O)O | [3] |
Physicochemical Data
The physicochemical properties dictate the compound's behavior in reaction media and its storage requirements.
| Property | Value | Notes |
| Appearance | Off-white to tan crystalline solid | [3] |
| Purity | ≥96-97% (by HPLC) | [3] |
| Boiling Point | 303.6°C @ 760 mmHg (Predicted, free base) | [4][10] The hydrochloride salt is expected to decompose at high temperatures. |
| Density | 1.18 g/cm³ (Predicted, free base) | [4][10] |
| pKa | 4.08 ± 0.58 (Predicted, free base) | [4] This value likely corresponds to the protonated pyridine nitrogen, influencing its basicity and interaction with catalysts. |
| Storage | Store in freezer (-20°C), under an inert atmosphere | [4][11] Essential for preventing degradation over time. |
Strategic Application in Synthesis: The Suzuki-Miyaura Coupling
The primary application of (2-Methylpyridin-3-yl)boronic acid hydrochloride is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl scaffolds fundamental to many pharmaceutical agents.[5]
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The boronic acid does not enter the cycle directly; it must first be activated by a base to form a more nucleophilic boronate species, which then facilitates the critical transmetalation step.
Caption: A generalized workflow for the synthesis of the target compound.
Safety and Handling Protocol
(2-Methylpyridin-3-yl)boronic acid hydrochloride requires careful handling due to its potential hazards. Adherence to safety protocols is mandatory.
| Hazard Type | GHS Classification & Statements |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.<[4]br>H315: Causes skin irritation.<[4][14]br>H319: Causes serious eye irritation.<[4][14]br>H335: May cause respiratory irritation. [4][14] |
| Precautionary Measures | P261: Avoid breathing dust.P280: Wear protective gloves, eye protection, and face protection.<[10][14]br>P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.<[15]br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10] |
Handling Best Practices:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. [15]2. Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times. [14]3. Dispensing: Avoid creating dust when weighing or transferring the solid. Use appropriate tools like a spatula in a draft-free environment within the hood.
-
Storage: Keep the container tightly sealed and store in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) to maximize shelf life and prevent degradation. [4][11]5. Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [16]
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and laboratory equipment.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for coupling (2-Methylpyridin-3-yl)boronic acid hydrochloride with an aryl bromide.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add (2-Methylpyridin-3-yl)boronic acid hydrochloride (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Immerse the flask in a preheated oil bath (typically 80-100°C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Conclusion
(2-Methylpyridin-3-yl)boronic acid hydrochloride is a high-value, versatile chemical building block with significant applications in pharmaceutical and materials science research. Its utility is centered on its role in the Suzuki-Miyaura cross-coupling, enabling the efficient synthesis of complex hetero-biaryl structures. While its use requires careful consideration of reaction conditions to overcome challenges like catalyst inhibition and protodeboronation, a thorough understanding of its chemical properties and adherence to robust experimental protocols allows researchers to harness its full synthetic potential. Proper safety, handling, and storage are paramount to ensuring both experimental success and laboratory safety.
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(2-Methylpyridin-3-yl)boronic acid hydrochloride - Dana Bioscience. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]
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Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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(2-methylpyridin-3-yl)boronic acid,hydrochloride - GlobalChemMall. [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]
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Help needed with unreproducible Suzuki coupling - Reddit. [Link]
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Synthesis of biologically active boron-containing compounds - PMC. [Link]
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Boronic acid - Wikipedia. [Link]
- Improved methylboronic acid preparation method - Google P
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